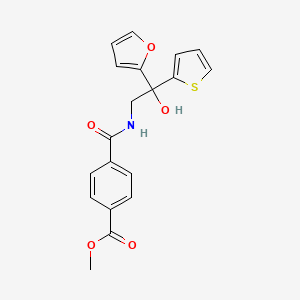

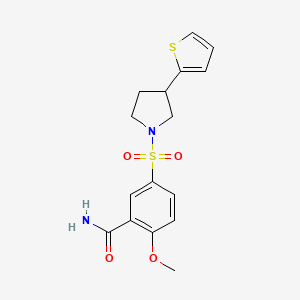

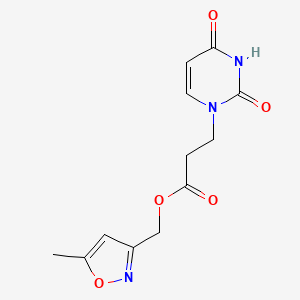

![molecular formula C26H26N2O5S2 B3010461 2-(4-(吲哚-1-磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯 CAS No. 394229-03-9](/img/structure/B3010461.png)

2-(4-(吲哚-1-磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmaceutical applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile resulted in a compound that could further react with a variety of chemical reagents to yield fused thiophene derivatives . Similarly, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involved a three-component reaction in acetone under reflux conditions . These methods suggest that the synthesis of the compound of interest might also involve multi-component reactions and could potentially yield a variety of derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectroscopy . X-ray diffraction has been used to confirm the three-dimensional structure of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, which could imply that similar techniques might be applicable for determining the structure of the compound of interest .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were found to react with active methylene reagents to give pyran, pyridine, and pyridazine derivatives . This indicates that the compound of interest may also exhibit reactivity towards nucleophilic reagents and could be used to synthesize a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and theoretical methods. Theoretical optimization and structural conformation have been compared with similar structures, and properties such as band gap energy have been calculated . These studies suggest that the compound of interest may also exhibit specific intermolecular interactions and energy frameworks that could be elucidated through similar analyses.

科学研究应用

杂环化合物合成

该化合物在合成多种杂环结构中起着至关重要的作用。例如,它作为合成新杂环(包括嘧啶和噻唑部分)的构建块,展示了其在有机合成中的多功能性。这些化合物已被评估其抗癌活性,其中一些对结肠 HCT-116 人癌细胞系表现出有效的活性 (Abdel-Motaal, Alanzy, & Asem, 2020)。此外,该化合物在噻吩并嘧啶衍生物合成中的作用突出了其在开发新型抗炎剂中的重要性,凸显了其在药物化学中的潜力 (El-kerdawy, My, El-Emam, Moustafa, & el-Sherbeny, 1996)。

抗菌和抗氧化应用

对 2-(4-(吲哚-1-磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯衍生物的研究也显示出有希望的抗菌和抗氧化特性。例如,对某些席夫碱及其金属配合物的合成和表征的研究揭示了它们对致病菌株的功效,为它们作为抗菌剂的潜在用途提供了见解 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。此外,噻吩并[2,3-d]-嘧啶及相关体系的抗菌评估强调了该化合物在解决微生物耐药性方面的适用性 (Hemdan & Abd El-Mawgoude, 2015)。

癌症研究

值得注意的是,该化合物对癌症研究做出了重大贡献,研究重点是发现新的乳腺癌凋亡诱导剂。基于 2-(4-(吲哚-1-磺酰基)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯的衍生物的合成、体外和体内活性评估已导致鉴定了对癌细胞系表现出有效抗增殖潜力的几种化合物,从而为治疗开发提供了有希望的途径 (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020)。

未来方向

Thiophene derivatives continue to be a focus of research due to their promising pharmacological characteristics . The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity .

作用机制

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral infections, cancer progression, and more .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected would depend on the particular targets of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular levels.

生化分析

Cellular Effects

Indole derivatives have been shown to have a broad range of effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-20-8-4-6-10-22(20)34-25(23)27-24(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3,5,7,9,11-14H,2,4,6,8,10,15-16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFOGDFJCUIAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

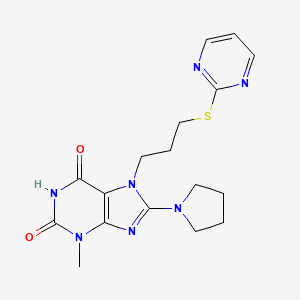

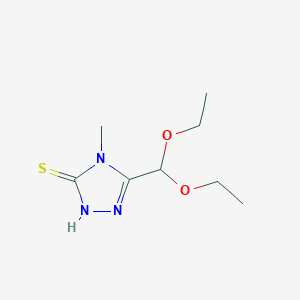

![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)

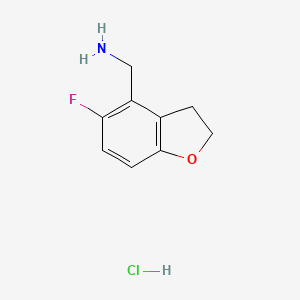

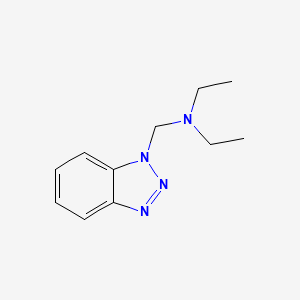

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)

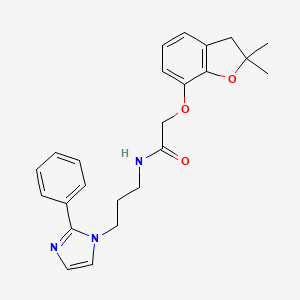

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)